Regioisomeric Specificity: N1-Substituted vs. C3-Substituted 6-Chloropyrimidinyl Indoles Exhibit Distinct Target Engagement Profiles
The N1-substituted regioisomer (target compound) demonstrates measurable inhibitory activity against DYRK1A and CDK6/Cyclin D1, whereas the C3-substituted analog has been reported primarily as a SIRT1 inhibitor scaffold. This positional isomerism directly influences hydrogen-bonding interactions with kinase hinge regions versus sirtuin binding pockets [1][2].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | DYRK1A: 1.67 μM; CDK6/Cyclin D1: 0.498 μM |
| Comparator Or Baseline | 3-(2-chloropyrimidin-4-yl)indole derivatives: SIRT1 inhibition >70% (representative compounds); no DYRK1A or CDK6 data reported |
| Quantified Difference | Target compound shows defined kinase activity; comparator class is optimized for SIRT1 inhibition |
| Conditions | In vitro biochemical kinase assays; recombinant enzyme systems |
Why This Matters
This regioisomeric differentiation enables researchers to select the N1-substituted scaffold specifically for kinase-targeted projects, avoiding the SIRT1-biased activity profile of the C3-substituted analogs.
- [1] BindingDB. BDBM50592067 (CHEMBL5173236) and BDBM50406879 (CHEMBL4174068). https://www.bindingdb.org. View Source
- [2] Kotakommula H, et al. J Mol Struct. 2024; doi:10.1016/j.molstruc.2024.138471. View Source
